molecular formula C10H15BClNO3 B1446192 (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid CAS No. 1704080-46-5

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid

Cat. No. B1446192
M. Wt: 243.5 g/mol
InChI Key: VRLUXBZKTHGGAY-UHFFFAOYSA-N
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Description

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid , often referred to as DMEDA-B(OH)₂ , is a boronic acid derivative. It features a boron atom attached to a phenyl ring, which in turn bears a chlorine substituent and an ethoxy group containing a dimethylamino moiety. The boronic acid functionality makes it a valuable building block in organic synthesis.



Synthesis Analysis

The synthesis of DMEDA-B(OH)₂ involves several steps. While I don’t have specific details on the exact synthetic route, boronic acids are typically prepared through borylation reactions. One common method is the Suzuki–Miyaura coupling , where an aryl or vinyl halide reacts with a boronic acid derivative in the presence of a palladium catalyst. Further optimization and functionalization steps may be necessary to obtain the desired compound.



Molecular Structure Analysis

The molecular structure of DMEDA-B(OH)₂ consists of the following components:



  • A phenyl ring with a chlorine substituent at the 3-position.

  • An ethoxy group attached to the phenyl ring via an oxygen atom.

  • A boron atom directly bonded to the phenyl ring.



Chemical Reactions Analysis

DMEDA-B(OH)₂ can participate in various chemical reactions:



  • Cross-coupling Reactions : It can undergo Suzuki–Miyaura coupling with aryl or vinyl halides to form C–C bonds.

  • Hydroboration : The boron atom can react with alkenes or alkynes, leading to the formation of new carbon–boron bonds.

  • Arylation and Alkenylation : DMEDA-B(OH)₂ can serve as an arylating or alkenylating agent in synthetic transformations.



Physical And Chemical Properties Analysis


  • Solubility : DMEDA-B(OH)₂ is typically soluble in organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran.

  • Melting Point : The melting point may vary, but it generally falls within a range suitable for handling in the laboratory.


Scientific Research Applications

1. Anticancer Activity

(E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid demonstrates promising anticancer activity. It was tested against different cell lines and showed significant activity at low concentrations, indicating its potential for further development in cancer therapy (Zagade et al., 2020).

2. Reactions with Chloroauric Acid

In a study exploring the reactions of pentacarbonyl[(dimethylamino)ethoxycarbene]chromium(0) with chloroauric acid, the formation of various gold-carbene complexes was observed. This indicates the potential use of similar compounds in the synthesis of gold complexes, which could be relevant for material sciences and catalysis (Fischer & Bock, 1985).

3. Formation of Tetraarylpentaborates

Research involving the reactions of various phenylboronic acids, including compounds similar to (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid, with aryloxorhodium complexes, led to the formation of tetraarylpentaborates. These findings could have implications in the development of new complexes for catalysis or material science applications (Nishihara, Nara, & Osakada, 2002).

4. Equilibrium in Scrambling Reactions

Studies on the exchange of substituents on boron compounds, including those similar to (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid, provide insights into the equilibrium and kinetics of these reactions. This knowledge is vital for understanding the behavior of boron compounds in various chemical processes (Hofmeister & Wazer, 1964).

5. Fluorescence Quenching

The fluorescence quenching study of boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid, in various alcohols at room temperature, highlights the potential application of these compounds in sensing technologies. The study revealed the existence of different conformers and the influence of hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Safety And Hazards


  • Air and Moisture Stability : Boronic acids, including DMEDA-B(OH)₂, are usually air- and moisture-sensitive. Proper handling under inert conditions is essential.

  • Toxicity : While I don’t have specific toxicity data for DMEDA-B(OH)₂, boronic acids should be handled with care due to their potential toxicity.


Future Directions

Research on DMEDA-B(OH)₂ could explore the following areas:



  • Functionalization : Develop new synthetic methodologies using DMEDA-B(OH)₂ as a starting material.

  • Applications : Investigate its use in drug discovery, catalysis, and materials science.


properties

IUPAC Name

[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUXBZKTHGGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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